molecular formula C7H11BrN2O B2552463 6-(Methylaminomethyl)-1H-pyridin-2-one;hydrobromide CAS No. 2137805-83-3

6-(Methylaminomethyl)-1H-pyridin-2-one;hydrobromide

Cat. No. B2552463
CAS RN: 2137805-83-3
M. Wt: 219.082
InChI Key: JGSBKTOBRVDGBN-UHFFFAOYSA-N
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Description

The compound "6-(Methylaminomethyl)-1H-pyridin-2-one;hydrobromide" is a derivative of pyridin-2-one, which is a heterocyclic aromatic organic compound. This class of compounds is known for its diverse range of biological activities and applications in pharmaceutical chemistry. The specific compound is related to various pyridine derivatives that have been studied for their potential pharmacological properties and their use as reagents in chemical syntheses .

Synthesis Analysis

The synthesis of pyridin-2-one derivatives can involve multiple steps, including bromination, amination, and reactions with nucleophiles. For instance, 6-bromomethyl-substituted derivatives of pyridin-2(1H)-ones are obtained by bromination of 6-methyl-3,4-dihydropyridin-2(1H)-ones, which can then react with nucleophiles to produce new amino derivatives . Additionally, compounds like methyl 2-[N-(2′-pyridylmethyl)carbamyl]pyridine-6-carboxylate are synthesized through the reaction of pyridine dicarboxylic acid diester with aminomethylpyridine, leading to various ligands for metal complexation .

Molecular Structure Analysis

The molecular structure of pyridin-2-one derivatives is characterized by the presence of a pyridine ring, which can be substituted at various positions to yield different compounds. For example, the structure of 1-methyl-2-oxo-pyrido[2,1b][3,4]dihydropyrimidinium bromide, a related compound, has been studied using X-ray diffraction, FTIR, NMR spectroscopy, and DFT calculations, revealing the presence of two conformers in the crystal structure .

Chemical Reactions Analysis

Pyridin-2-one derivatives can participate in a variety of chemical reactions. The presence of a methyl group adjacent to the ring nitrogen atom in some derivatives can prevent reactions with certain metals, as seen in the case of 6-methyl-2-pyridinecarboxamide oxime, which forms a yellow compound with copper(I) but is highly specific due to the steric hindrance provided by the methyl group . The reactivity of these compounds can be further modified by introducing different substituents, which can lead to the formation of complex structures with potential applications in coordination chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridin-2-one derivatives are influenced by their molecular structure. The substituents on the pyridine ring can affect properties such as solubility, molar absorptivity, and the ability to form complexes with metals. For example, the copper compound of 6-methyl-2-pyridinecarboxamide oxime has a molar absorptivity of 7.2 x 10(3) at 405 nm and can be extracted into isoamyl alcohol over a specific pH range . The pharmacological properties of these compounds, such as anticonvulsant and antihistaminic activities, are also significant and have been evaluated in various studies .

Scientific Research Applications

Microbial Production and Regiospecific Hydroxylation

  • Microbial Production : A study by Ishikawa, Maeda, Hayakawa, and Takakazu (1996) explored microbial production of a 6-hydroxy-3-pyridylmethyl compound from 3-pyridylmethyl compound. This research demonstrated the potential for microbial systems in producing complex chemical compounds (Ishikawa et al., 1996).
  • Regiospecific Hydroxylation : The same study showed the regiospecific hydroxylation of 3-(methylaminomethyl)pyridine to 5-(methylaminomethyl)-2(1H)-pyridinone, highlighting the enzyme's selectivity and efficiency in chemical transformations (Ishikawa et al., 1996).

Synthesis of Derivatives and Analogues

  • Synthesis of Folic Acid Analogues : Piper, McCaleb, and Montgomery (1987) demonstrated the synthesis of 10-propargylfolic acid from 2-amino-6-(bromomethyl)-4(1H)-pteridinone hydrobromide, showing the chemical's role in creating biologically significant compounds (Piper et al., 1987).
  • Formation of Complex Structures : Mekheimer, Mohamed, and Sadek (1997) explored the synthesis of functionalized 4H-Pyrano(3,2-c)pyridines from 4-Hydroxy-6-methyl-2-pyridone, indicating the compound's utility in creating complex heterocyclic structures (Mekheimer et al., 1997).

Chemical Properties and Reactions

  • Bromination Reactions : Kalme, Zhalubovskis, Shmidlers, Celminš, and Duburs (2004) investigated the bromination of 6-methyl-3,4-dihydropyridin-2(1H)-ones to obtain derivatives, showcasing the compound's reactivity and potential for further chemical modifications (Kalme et al., 2004).
  • Polymerization Studies : Monmoton et al. (2008) synthesized hyperbranched poly[bis(alkylene)pyridinium]s, indicating the compound's utility in creating novel polymeric materials (Monmoton et al., 2008).

Pharmaceutical and Biological Applications

  • Synthesis of Rupatadine : Guo, Lu, and Wang (2015) reported a new preparation method for 5-methyl-3-(bromomethyl)pyridine hydrobromide, a key intermediate in the synthesis of rupatadine, an important pharmaceutical compound (Guo et al., 2015).

properties

IUPAC Name

6-(methylaminomethyl)-1H-pyridin-2-one;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O.BrH/c1-8-5-6-3-2-4-7(10)9-6;/h2-4,8H,5H2,1H3,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGSBKTOBRVDGBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=CC(=O)N1.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-((Methylamino)methyl)pyridin-2(1H)-one hydrobromide

CAS RN

2137805-83-3
Record name 6-[(methylamino)methyl]-1,2-dihydropyridin-2-one hydrobromide
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